7-Iodo-2-methyl-2H-indazole

IDO1 inhibition Cancer immunotherapy Cellular assay

IDO1 drug discovery programs require selective tool compounds, not non-specific cytotoxins. 7-Iodo-2-methyl-2H-indazole delivers specific IDO1 inhibition at 100 nM (HeLa cells)-100-fold more selective than its 7-bromo analog (IC50: 10-30 μM general cytotoxicity). • Validated benchmark for IDO1 SAR campaigns • 7-Iodo enables mild Suzuki, Sonogashira & Buchwald-Hartwig couplings • ≥97% purity; store at 2-8°C; ambient global shipping

Molecular Formula C8H7IN2
Molecular Weight 258.062
CAS No. 1216694-71-1
Cat. No. B566743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-2-methyl-2H-indazole
CAS1216694-71-1
Synonyms7-iodo-2-Methyl-2H-indazole
Molecular FormulaC8H7IN2
Molecular Weight258.062
Structural Identifiers
SMILESCN1C=C2C=CC=C(C2=N1)I
InChIInChI=1S/C8H7IN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3
InChIKeyYDNWOYHMYDZWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-2-methyl-2H-indazole – IDO1 Inhibitor Building Block


7-Iodo-2-methyl-2H-indazole is a halogenated heterocyclic building block belonging to the 2H-indazole class. This compound is characterized by an iodine atom at the 7-position and a methyl group at the 2-position of the indazole core. Its primary scientific utility stems from its reported inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) in cellular assays [1]. As a synthetic intermediate, the 7-iodo substituent also enables versatile palladium-catalyzed cross-coupling reactions for late-stage diversification [2].

7-Iodo-2-methyl-2H-indazole vs. 7-Halo Analogs


The halogen substituent at the 7-position of the 2-methyl-2H-indazole scaffold exerts a decisive influence on both biological potency and synthetic utility. Direct substitution of the iodo group with bromo or chloro analogs is not functionally equivalent. For instance, while 7-bromo-2-methyl-2H-indazole exhibits general cytotoxicity against cancer cell lines (IC50: 10–30 μM) , the 7-iodo derivative demonstrates specific, sub-micromolar IDO1 inhibitory activity (IC50: 100 nM) [1]. Furthermore, the carbon–iodine bond is inherently more reactive in oxidative addition steps of palladium-catalyzed cross-couplings, offering distinct advantages for constructing complex molecular architectures that bromo or chloro analogs cannot match under comparable conditions . These quantifiable differences in both biological target engagement and synthetic handle performance mandate a compound-specific procurement strategy.

7-Iodo-2-methyl-2H-indazole: Quantitative Differentiation


IDO1 Potency vs. 1H-Indazole Leads

7-Iodo-2-methyl-2H-indazole exhibits an IC50 of 100 nM against IDO1 in IFN-γ stimulated human HeLa cells [1]. This cellular potency is 53-fold greater than the reported IC50 of 5.3 μM for 1H-indazole derivative 2g, a key pharmacophore in the same target class [2], and 13.7-fold greater than the 1.37 μM HeLa IC50 of 4,6-substituted-1H-indazole compound 35, a reported potent IDO1/TDO dual inhibitor [3].

IDO1 inhibition Cancer immunotherapy Cellular assay

IDO1 Potency vs. 2H-Indazole Analog

In a direct comparison of BindingDB entries for IDO1 inhibition in the same IFN-γ stimulated HeLa cell assay, 7-Iodo-2-methyl-2H-indazole (IC50 = 100 nM) [1] demonstrates 10-fold greater potency than another 2H-indazole derivative (CHEMBL4206646, IC50 = 1.0×10³ nM, i.e., 1.0 μM) [2]. The only structural difference is the presence of the 7-iodo substituent.

Structure-activity relationship IDO1 BindingDB

IDO1 Target Engagement vs. 7-Bromo Analog

Whereas 7-Iodo-2-methyl-2H-indazole demonstrates specific IDO1 enzyme inhibition with an IC50 of 100 nM [1], the corresponding 7-bromo analog (7-bromo-2-methyl-2H-indazole) exhibits a broad cytotoxic profile in cancer cell lines with IC50 values ranging from 10 to 30 μM . This represents a 100- to 300-fold difference in potency for a defined molecular target versus general antiproliferative activity.

Target selectivity IDO1 Cytotoxicity

Cross-Coupling Advantage: C7 Iodo vs. Bromo/Chloro

The carbon–iodine bond at the 7-position is significantly more reactive in oxidative addition with palladium(0) catalysts compared to carbon–bromine or carbon–chlorine bonds. This property has been exploited in the synthesis of diverse 7-functionalized indazoles using 7-iodo-1H-indazole as a key intermediate [1]. The 7-iodo-2-methyl-2H-indazole analog is expected to exhibit similar, if not enhanced, reactivity in Suzuki, Sonogashira, and Buchwald–Hartwig couplings compared to its 7-bromo or 7-chloro counterparts .

Palladium catalysis Cross-coupling Synthetic methodology

7-Iodo-2-methyl-2H-indazole: Key Applications


IDO1 Lead Optimization for Immuno-Oncology

This compound serves as a potent starting point or reference molecule for medicinal chemistry efforts aimed at developing novel IDO1 inhibitors. Its 100 nM cellular IC50 in HeLa cells [1] provides a validated benchmark for structure-activity relationship (SAR) studies. Researchers can use 7-Iodo-2-methyl-2H-indazole to explore modifications that improve potency, selectivity, or pharmacokinetic properties relative to this 2H-indazole core. The 10-fold potency advantage over a close structural analog underscores the critical contribution of the 7-iodo substituent, guiding rational design. Procurement of this compound is therefore justified for laboratories actively engaged in IDO1-targeted cancer immunotherapy research.

Indazole Library Synthesis via Cross-Coupling

The 7-iodo group is an ideal handle for constructing diverse compound libraries. Its high reactivity in oxidative addition enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions, minimizing side reactions and preserving sensitive functional groups [1]. This is particularly valuable for late-stage functionalization of advanced intermediates or for generating focused libraries around the 2-methyl-2H-indazole scaffold. Compared to 7-bromo or 7-chloro analogs, the iodo derivative often provides superior yields and broader substrate scope, making it a cost-effective choice for high-throughput synthesis platforms.

Halogen Effects on Biological Activity

The stark contrast in biological activity between 7-iodo-2-methyl-2H-indazole (specific IDO1 inhibition, IC50 100 nM) [1] and 7-bromo-2-methyl-2H-indazole (general cytotoxicity, IC50 10–30 μM) makes this compound an excellent tool for studying halogen bonding and steric effects in target engagement. The larger atomic radius and polarizability of iodine can influence binding site interactions, lipophilicity, and metabolic stability. Procurement of the iodo derivative enables direct comparative studies with its bromo and chloro analogs, providing critical insights for medicinal chemists optimizing halogen-containing lead series.

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